molecular formula C6H8N2O2S B1374727 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid CAS No. 52396-78-8

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid

Cat. No. B1374727
CAS RN: 52396-78-8
M. Wt: 172.21 g/mol
InChI Key: RYXFYJOVBFTPTP-UHFFFAOYSA-N
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Description

“3-Amino-3-(1,3-thiazol-2-yl)propanoic acid” is a compound with the CAS Number: 2225141-78-4 . It is also known as 3-amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The compound can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The reaction involves compound 1 and chloroacetaldehyde in refluxing water solution for 2 hours . This results in a water-soluble amino acid hydrochloride .


Molecular Structure Analysis

The molecular weight of the compound is 245.13 . The IUPAC name is 3-amino-3-(thiazol-2-yl)propanoic acid dihydrochloride . The Inchi Code is 1S/C6H8N2O2S.2ClH/c7-4(3-5(9)10)6-8-1-2-11-6;;/h1-2,4H,3,7H2,(H,9,10);2*1H .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 340.1±42.0 °C and a predicted density of 1.361±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid and its derivatives have been explored for their biological activities. A study by Mickevičius et al. (2013) synthesized derivatives with thiazole, aromatic, and heterocyclic substituents, finding some compounds with discrete antimicrobial activity. Notably, one derivative was found to promote rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).

Combinatorial Library Synthesis

Zhuravel et al. (2005) developed a parallel solution-phase synthesis of a combinatorial library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. This method involved synthesizing core building blocks and then corresponding amides, highlighting the compound's versatility in combinatorial chemistry (Zhuravel et al., 2005).

Luminescent Metal Complexes

Kanwal et al. (2020) reported the synthesis of luminescent metal complexes using 3-(thiazol-2-yl carbamoyl) propanoic acid. These complexes, involving Co(II), Ni(II), Cu(II), Zn(II), and Bi(III), exhibited antibacterial and antifungal potential, with notable luminescent properties, especially in the Bi(III) complex (Kanwal et al., 2020).

Corrosion Inhibition

Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors, including derivatives of 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid. These inhibitors showed high efficiency in protecting metal surfaces from corrosion, demonstrating the compound's utility in industrial applications (Srivastava et al., 2017).

Safety And Hazards

The compound has been classified under Hazard Classifications Acute Tox. 3 Oral . It carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

3-amino-3-(1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXFYJOVBFTPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(1,3-thiazol-2-yl)propanoic acid

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